molecular formula C6H7ClF2N2O B1381547 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride CAS No. 1422344-32-8

3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B1381547
CAS No.: 1422344-32-8
M. Wt: 196.58 g/mol
InChI Key: RMWIPOXHSYYHSS-UHFFFAOYSA-N
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Description

3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2O. This compound is notable for its unique structure, which includes both an amino group and a difluoromethyl group attached to a pyridinone ring. It is utilized in various scientific research fields due to its multifaceted properties, ranging from medicinal chemistry to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride typically involves the introduction of the difluoromethyl group to a pyridinone precursor. One common method includes the reaction of a pyridinone derivative with a difluoromethylating agent under controlled conditions. The amino group is then introduced through a subsequent reaction, often involving an amination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as purification through crystallization and verification of the compound’s structure using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridinone oxides, while substitution reactions can produce a variety of amino-difluoromethyl-pyridinone derivatives .

Scientific Research Applications

3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group and difluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methylpyridin-2-one hydrochloride: Similar in structure but with a methyl group instead of a difluoromethyl group.

    3-Amino-1-(trifluoromethyl)pyridin-2-one: Contains a trifluoromethyl group, offering different chemical properties.

Uniqueness

3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions with molecular targets are desired .

Properties

IUPAC Name

3-amino-1-(difluoromethyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O.ClH/c7-6(8)10-3-1-2-4(9)5(10)11;/h1-3,6H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWIPOXHSYYHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride
Reactant of Route 2
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride
Reactant of Route 3
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride
Reactant of Route 4
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride
Reactant of Route 5
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride
Reactant of Route 6
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride

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